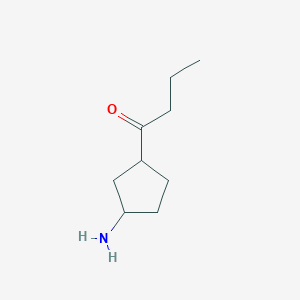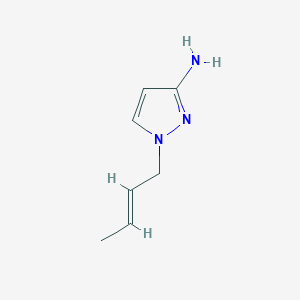
1-Amino-1-cyclopropylhex-4-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-cyclopropylhex-4-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a hex-4-yn-2-one moiety.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-cyclopropylhex-4-yn-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and the subsequent introduction of the amino and hex-4-yn-2-one functional groups.
Analyse Chemischer Reaktionen
1-Amino-1-cyclopropylhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes or alkynes, to form various cyclic structures.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-cyclopropylhex-4-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-1-cyclopropylhex-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclopropyl group provides conformational rigidity, which can enhance its binding affinity to target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-cyclopropylhex-4-yn-2-one can be compared with other cyclopropane-containing compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in the synthesis of peptidomimetics.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropyl ketones: Employed in organic synthesis for the preparation of various cyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-amino-1-cyclopropylhex-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h7,9H,4-6,10H2,1H3 |
InChI-Schlüssel |
GUTWZJXZLJVJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(=O)C(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


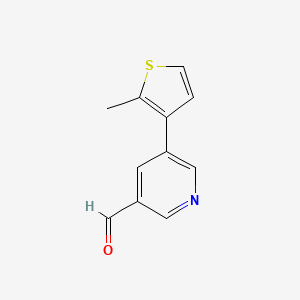

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
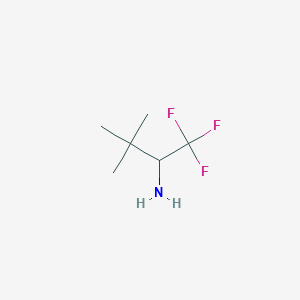
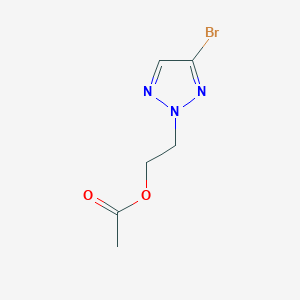
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
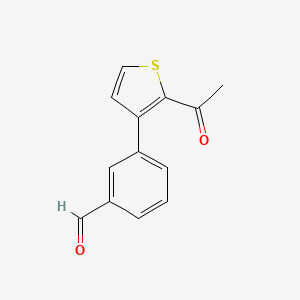
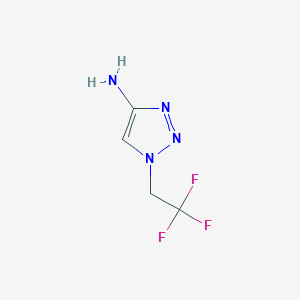
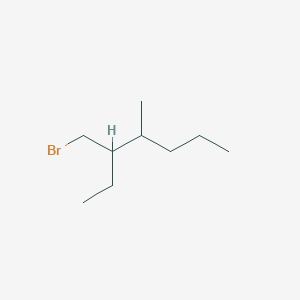

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)

